molecular formula C23H29N3O3 B251482 N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

Cat. No. B251482
M. Wt: 395.5 g/mol
InChI Key: FWETYBKZNBIFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a crucial component of the B-cell receptor signaling pathway. BTK inhibitors have been shown to have promising therapeutic potential in the treatment of various cancers, autoimmune diseases, and inflammatory disorders. In

Scientific Research Applications

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, it has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell receptor signaling. Furthermore, it has been studied for its potential in the treatment of inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD), by modulating immune responses.

Mechanism of Action

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various immune responses. Inhibition of BTK by N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell activation and proliferation. This, in turn, leads to the suppression of immune responses, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B-cell receptor signaling. This results in the inhibition of B-cell activation and proliferation, which has been shown to have therapeutic potential in various diseases. In addition, it has also been shown to have anti-inflammatory effects by modulating immune responses. However, the exact biochemical and physiological effects of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide are still being studied.

Advantages and Limitations for Lab Experiments

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, making it a suitable candidate for studying the B-cell receptor signaling pathway. In addition, it has been optimized for high yields and purity, making it easier to work with in lab experiments. However, there are also limitations to using N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Furthermore, it may have off-target effects on other kinases, which may affect the interpretation of experimental results.

Future Directions

For research include further optimization of the synthesis method to improve yields and purity, as well as the development of more potent and selective BTK inhibitors. In addition, further studies are needed to elucidate the exact biochemical and physiological effects of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide, as well as its potential off-target effects. Furthermore, clinical trials are needed to evaluate the safety and efficacy of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide in humans, which may lead to its approval as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide involves several steps. The initial step is the reaction of 3-bromoanisole with 4-(4-aminophenyl)piperazine to form N-[4-(4-aminophenyl)piperazin-1-yl]-3-bromo-4-methoxybenzamide. This intermediate is then reacted with propionyl chloride to obtain N-[4-(4- propanoylpiperazin-1-yl)phenyl]-3-bromo-4-propoxybenzamide. Finally, the bromine atom is replaced with an amino group using sodium azide and palladium catalyst to obtain the final product, N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C23H29N3O3/c1-3-16-29-21-7-5-6-18(17-21)23(28)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)22(27)4-2/h5-11,17H,3-4,12-16H2,1-2H3,(H,24,28)

InChI Key

FWETYBKZNBIFSL-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.